molecular formula C13H23N3O4 B3126706 H-PRO-LEU-GLY-GLY-OH CAS No. 33676-42-5

H-PRO-LEU-GLY-GLY-OH

Cat. No.: B3126706
CAS No.: 33676-42-5
M. Wt: 285.34 g/mol
InChI Key: FXGIMYRVJJEIIM-UWVGGRQHSA-N
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Description

The compound H-PRO-LEU-GLY-GLY-OH is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and glycine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-PRO-LEU-GLY-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The following steps involve the sequential addition of protected amino acids (glycine, leucine, and proline) to the growing peptide chain. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) .

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-PRO-LEU-GLY-GLY-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-PRO-LEU-GLY-GLY-OH depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a substrate for proteolytic enzymes, leading to the release of bioactive peptides that can modulate cellular functions .

Properties

IUPAC Name

2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGIMYRVJJEIIM-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955293
Record name N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33676-42-5
Record name Prolyl-leucyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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